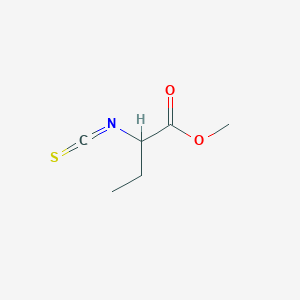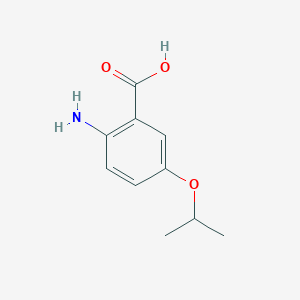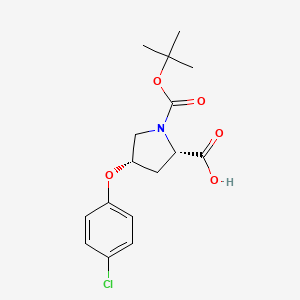
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-chloro-phenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H20ClNO5 and its molecular weight is 341.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Asymmetric Hydrogenation
The compound has been utilized in asymmetric hydrogenations. For example, a study by Takahashi and Achiwa (1989) demonstrated its use in efficient asymmetric hydrogenations of (Z)-2-acetamidoacrylic acid derivatives (Takahashi & Achiwa, 1989).
Tert-Butyloxycarbonylation Reagent
It has been used as a tert-butyloxycarbonylation reagent for acidic proton-containing substrates such as phenols, and aromatic and aliphatic amines, as explored by Saito, Ouchi, and Takahata (2006) (Saito, Ouchi, & Takahata, 2006).
Synthesis of Polyamides
The compound is instrumental in synthesizing polyamides, as indicated by Hsiao, Yang, and Chen (2000), who synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units (Hsiao, Yang, & Chen, 2000).
Catalysis and Oxidation
It has applications in catalysis and oxidation, as shown by Ratnikov et al. (2011) in their study on dirhodium-catalyzed phenol and aniline oxidations (Ratnikov et al., 2011).
Asymmetric Synthesis
Xue, He, Roderick, Corbett, and Decicco (2002) have described its use in the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives (Xue, He, Roderick, Corbett, & Decicco, 2002).
Platinum-Catalyzed Hydroformylation
Stille, Su, Brechot, Parrinello, and Hegedus (1991) explored its use in platinum-catalyzed asymmetric hydroformylation of olefins (Stille, Su, Brechot, Parrinello, & Hegedus, 1991).
Deprotection Studies
Bodanszky and Bodanszky (2009) conducted research on the improved selectivity in the removal of the tert-butyloxycarbonyl group (Bodanszky & Bodanszky, 2009).
Epoxy Amino Acids Synthesis
Krishnamurthy, Arai, Nakanishi, and Nishino (2014) used it in the synthesis of epoxy amino acids from allylglycines (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).
Antihypertensive Activity Study
Kato, Yamamoto, Kawashima, Watanabe, Oya, Iso, and Iwao (1985) explored its use in synthesizing compounds for testing inhibitory activity against angiotensin-converting enzyme (Kato et al., 1985).
Combinatorial Chemistry
Malavašič, Brulc, Čebašek, Dahmann, Heine, Bevk, Grošelj, Meden, Stanovnik, and Svete (2007) investigated its use in solution-phase combinatorial synthesis (Malavašič et al., 2007).
Spin Interaction Studies
Orio, Philouze, Jarjayes, Neese, and Thomas (2010) utilized it in spin interaction studies in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases (Orio et al., 2010).
Divergent Synthesis
Rossi, Abbiati, Attanasi, Rizzato, and Santeusanio (2007) conducted studies on its use in divergent synthesis involving enamines (Rossi, Abbiati, Attanasi, Rizzato, & Santeusanio, 2007).
Solid-Phase Synthesis
Mellor and Chan (1997) used it in a multiple solid-phase approach to N-alkylhydroxamic acids (Mellor & Chan, 1997).
Crystal Structure and Computational Studies
Jagtap, Rizvi, Dangat, and Pardeshi (2016) conducted synthesis and computational studies, including crystal structure analysis (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).
Soil Sorption Studies
Werner, Garratt, and Pigott (2012) explored its sorption to soil, organic matter, and minerals (Werner, Garratt, & Pigott, 2012).
Catalysis in Asymmetric Reactions
Inoguchi, Morimoto, and Achiwa (1989) focused on its role in asymmetric reactions catalyzed by chiral metal complexes (Inoguchi, Morimoto, & Achiwa, 1989).
Synthesis of Phosphinates
Prishchenko, Livantsov, Novikova, Livantsova, and Milyaeva (2008) used it in synthesizing 2-pyridylethylphosphinates containing 2,6-di-tert-butyl-4-methylphenol fragments (Prishchenko, Livantsov, Novikova, Livantsova, & Milyaeva, 2008).
Advanced Oxidation Process
Mehralipour and Kermani (2021) applied it in the degradation of 2,4-Dichlorophenoxy acetic acid via an advanced oxidation process (Mehralipour & Kermani, 2021).
Propriétés
IUPAC Name |
(2S,4S)-4-(4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-16(2,3)23-15(21)18-9-12(8-13(18)14(19)20)22-11-6-4-10(17)5-7-11/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRJMROGXSIXNT-STQMWFEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001137248 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686766-53-0 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686766-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-(4-chlorophenoxy)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001137248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Dimethylamino)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B3150250.png)

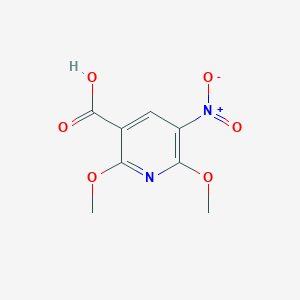

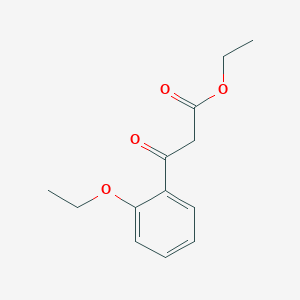
![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)



